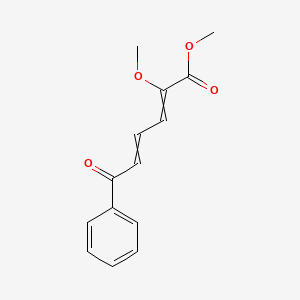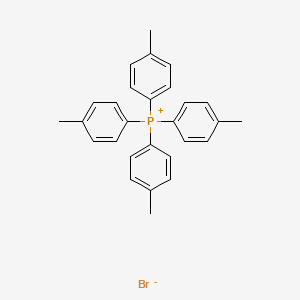
Tetrakis(4-methylphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(4-methylphenyl)phosphanium bromide is a quaternary phosphonium salt with the chemical formula ( \text{C}{28}\text{H}{32}\text{PBr} )
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-methylphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction conditions usually require heating to facilitate the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(4-methylphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Tetrakis(4-methylphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in drug delivery systems.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Tetrakis(4-methylphenyl)phosphanium bromide involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tetrakis(4-bromophenyl)phosphanium bromide: Similar structure but with bromine substituents instead of methyl groups.
Uniqueness
Tetrakis(4-methylphenyl)phosphanium bromide is unique due to the presence of methyl groups, which can influence its reactivity and the stability of the complexes it forms. This makes it a valuable compound for specific catalytic applications where these properties are advantageous .
Propriétés
Numéro CAS |
103591-66-8 |
|---|---|
Formule moléculaire |
C28H28BrP |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
tetrakis(4-methylphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H28P.BrH/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
IAXZEWWTGCPRJR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


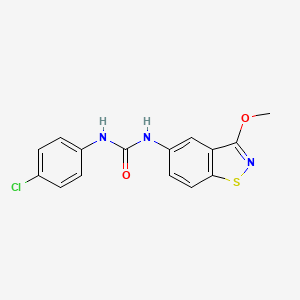
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

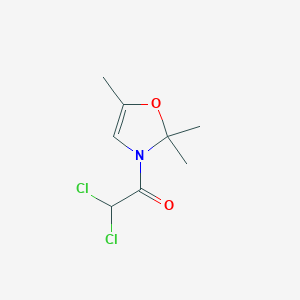
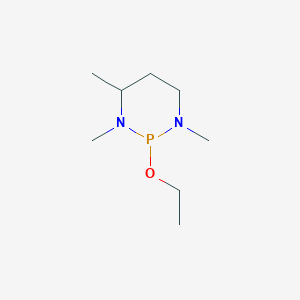
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)

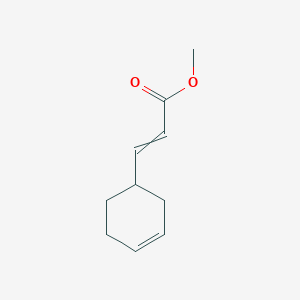
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
